2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol
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Overview
Description
“2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol” is a chemical compound with the molecular formula C6H11F3O2 . It has a molecular weight of 172.15 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H11F3O2/c1-5(2,3-10)11-4-6(7,8)9/h10H,3-4H2,1-2H3 .Scientific Research Applications
Synthesis and Pharmacological Properties :
- Researchers have synthesized various compounds structurally related to 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol, exploring their potential antidepressant activities. For example, Kumar et al. (2004) synthesized analogues showing fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).
Chemical Synthesis and Molecular Interactions :
- Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution, illustrating the compound's utility in chemical synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
- Atavin et al. (1966) developed a method for obtaining 2,2-bis-(alkylthio)-propan-1-ols, highlighting the versatility of 2-methyl-2-(hydroxymethyl)-1,3-dioxolan in reactions with mercaptans (Atavin et al., 1966).
Physicochemical Studies :
- Fioroni et al. (2003) conducted a molecular dynamics simulation study to understand the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water, shedding light on the compound's unique physicochemical properties (Fioroni, Burger, Mark, & Roccatano, 2003).
Investigations in Biochemistry and Medicine :
- Blank et al. (1979) synthesized and evaluated related structures of 3-(3-methyl-2-pyridyl)propan-1-ol for their hypoglycemic activity, which provides insights into potential medical applications (Blank et al., 1979).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-5(2,3-10)11-4-6(7,8)9/h10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMBORUHYPHDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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